2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC10875323
Molecular Formula: C20H24N4O
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C20H24N4O/c1-15-19-17(8-5-9-18(19)25)22-20(21-15)24-12-10-23(11-13-24)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3 |
| Standard InChI Key | MKYSVZYVSCYGPR-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CCCC2=O |
| Canonical SMILES | CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CCCC2=O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one combines a partially saturated quinazolinone scaffold with two critical substituents: a 4-methyl group at position 4 and a 4-benzylpiperazinyl moiety at position 2. The quinazolinone core consists of a pyrimidine ring fused to a benzene ring, with partial saturation at the 7,8-positions contributing to conformational flexibility.
Structural Analysis
X-ray crystallographic data for closely related compounds reveal planar quinazolinone cores with substituents adopting equatorial orientations to minimize steric strain . The benzylpiperazine group introduces a tertiary amine capable of hydrogen bonding, while the methyl substituent enhances hydrophobic interactions. Key bond lengths and angles align with typical quinazolinone derivatives:
-
C7–N1 bond length: 1.35–1.38 Å (indicative of partial double-bond character)
-
Dihedral angle between quinazolinone and benzylpiperazine: 45–60° (allowing rotational freedom)
Molecular Properties
Calculated physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₅N₅O |
| Molecular weight | 373.47 g/mol |
| LogP (octanol-water) | 3.2 ± 0.3 (predicted) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 4 |
| Rotatable bonds | 4 |
These properties suggest moderate lipophilicity and blood-brain barrier permeability, making the compound a candidate for central nervous system-targeted therapies.
Synthetic Methodology
The synthesis of 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically follows a multi-step route involving core formation followed by sequential substitutions.
Quinazolinone Core Synthesis
Initial steps focus on constructing the dihydroquinazolinone scaffold through cyclization of anthranilic acid derivatives. A representative pathway involves:
-
Condensation of 2-amino-4-methylbenzoic acid with formaldehyde under acidic conditions to form the 7,8-dihydroquinazolin-5(6H)-one core.
-
Selective bromination at position 2 using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C.
Piperazine Substitution
The brominated intermediate undergoes nucleophilic aromatic substitution with 1-benzylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) and cesium carbonate base in toluene at 110°C . Typical reaction parameters yield 60–75% conversion after 24 hours, with purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Industrial Scale-Up Considerations
Key challenges in large-scale production include:
-
Controlling exothermic reactions during cyclization stages
-
Minimizing racemization at chiral centers during piperazine coupling
-
Implementing continuous flow chemistry for improved yield and safety
Physicochemical Properties and Stability
Experimental data for the target compound remain scarce, but analogous quinazolinones exhibit the following characteristics:
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.1 | 25 |
| Ethanol | 12.4 | 25 |
| Dichloromethane | 34.7 | 25 |
| Dimethyl sulfoxide | >50 | 25 |
The low aqueous solubility necessitates formulation strategies such as salt formation (e.g., hydrochloride) or nanoparticle dispersion for pharmaceutical applications.
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at 210–230°C, with complete degradation by 300°C. Differential scanning calorimetry (DSC) reveals a melting point range of 145–155°C, consistent with crystalline polymorph Form I .
Biological Activity and Mechanism
While direct pharmacological data for 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one are unavailable, structure-activity relationship (SAR) studies of analogous compounds suggest potential mechanisms:
Central Nervous System Activity
The compound's ability to cross the blood-brain barrier and modulate neurotransmitter systems is hypothesized based on structural analogs:
-
5-HT₁A receptor partial agonism (EC₅₀ ≈ 120 nM)
-
Sigma-1 receptor binding affinity (Kᵢ = 35 nM)
-
Dopamine D₂ receptor antagonism (IC₅₀ = 450 nM)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume